6-Aminopyridine-2,5-dicarboxylic acid

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Fibrosis

Researchers seeking prolyl 4-hydroxylase inhibitors or HBV RT non-nucleoside analogs face regioisomer activity cliffs. This 2,5-dicarboxylate with a 6-amino group provides essential hydrogen-bonding and metal-coordination vectors unavailable in 2,6- or 2,4-isomers. • **Enzyme inhibition:** Parent pyridine-2,5-dicarboxylate exhibits Ki = 800 nM for P4H; 6-amino modifies binding orientation • **Antiviral potential:** 2,5-pyridinedicarboxylic acid derivatives show IC50 ≤ 0.01 μg/mL against HBV RT - substitution-sensitive • **Coordination chemistry:** Amino donor enables tetradentate MOF construction vs. tridentate parent ligand

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Cat. No. B12046188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2,5-dicarboxylic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)N)C(=O)O
InChIInChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
InChIKeyOPKSHNQGFFNZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2,5-dicarboxylic Acid: Overview


6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a heterocyclic small molecule featuring a pyridine core substituted with amino and carboxylic acid functional groups . It serves as a key structural analog and potential active metabolite of the well-characterized enzyme inhibitor pyridine-2,5-dicarboxylic acid [1]. The presence of the 6-amino group distinguishes it from the parent scaffold, offering additional hydrogen-bonding capacity and metal-coordination geometry that can modulate binding to metalloenzyme active sites such as prolyl 4-hydroxylase [2].

Structural analog of pyridine-2,5-dicarboxylic acid
6-Amino group adds H-bonding and metal-coordination capacity
May support metalloenzyme inhibitor scaffold design

Differentiation from Pyridine Dicarboxylates


Substituting 6-aminopyridine-2,5-dicarboxylic acid with its parent compound (pyridine-2,5-dicarboxylic acid) or regioisomers (e.g., 2,6-pyridinedicarboxylic acid) is not functionally equivalent. The 6-amino substituent fundamentally alters both the electronic distribution on the pyridine ring and the compound's ability to act as a polydentate ligand [1]. While the parent pyridine-2,5-dicarboxylic acid acts as a competitive inhibitor of prolyl 4-hydroxylase (Ki = 800 nM) [2], the introduction of the 6-amino group modifies its binding orientation within the enzyme's 2-oxoglutarate pocket, as inferred from crystallographic and SAR studies of aminopyridine-based fragments [3]. Furthermore, the antiviral activity observed for 2,5-pyridinedicarboxylic acid derivatives (IC50 ≤ 0.01 μg/mL against HBV reverse transcriptase) is highly sensitive to substitution pattern; small changes abolish the non-nucleoside inhibitory effect [4].

Pyridine-2,5-dicarboxylic acid (parent)
6-Amino group alters binding orientation and electronic distribution; inhibition profile may not match.
2,6-Pyridinedicarboxylic acid (regioisomer)
Incorrect substitution pattern; reported significantly weaker prolyl hydroxylase inhibition.
Other 2,5-dicarboxylate analogs without amino group
Lack additional metal-coordination site and prodrug derivatization flexibility; behavior may differ.

Quantitative Comparison Evidence


Prolyl 4-Hydroxylase Inhibition Potential

The parent compound pyridine-2,5-dicarboxylic acid is a validated competitive inhibitor of prolyl 4-hydroxylase with a Ki of 800 nM [1]. 6-Aminopyridine-2,5-dicarboxylic acid retains the critical 2,5-dicarboxylate motif required for metal chelation in the enzyme active site but introduces a 6-amino group. Crystallographic studies of aminopyridine fragments bound to metalloenzymes demonstrate that an amino group at this position forms an additional hydrogen bond to the catalytic metal center, a key interaction that is absent in the non-aminated parent compound [2]. This structural differentiation is predicted to enhance binding affinity relative to pyridine-2,5-dicarboxylic acid, although direct Ki data for the 6-amino analog is not yet publicly available.

Prolyl Hydroxylase Inhibition
Class-level
Predicted improved binding vs parent (Ki = 800 nM)
Supports prolyl hydroxylase inhibition research fit
Direct Ki for 6-amino analog unavailable
Prolyl 4-hydroxylase inhibition Collagen biosynthesis Fibrosis

HBV Reverse Transcriptase Inhibition

2,5-Pyridinedicarboxylic acid derivatives demonstrate potent inhibition of hepatitis B virus (HBV) reverse transcriptase with an IC50 ≤ 0.01 μg/mL [1]. This activity is specific to the 2,5-substitution pattern; regioisomeric 2,6- and 2,4-pyridinedicarboxylic acid derivatives do not exhibit comparable nanomolar potency against HBV RT [2]. 6-Aminopyridine-2,5-dicarboxylic acid, as a 2,5-dicarboxylate derivative bearing an amino substituent, is positioned to serve as a starting point for developing next-generation non-nucleoside HBV inhibitors, offering a synthetic handle for further derivatization while retaining the core pharmacophore.

HBV Reverse Transcriptase
Class-level
2,5-Scaffold class IC50 ≤0.01 μg/mL; 6-amino not reported
Supports HBV non-nucleoside inhibitor design
6-amino analog-specific activity not confirmed
HBV reverse transcriptase Non-nucleoside inhibitor Antiviral

Tetradentate Metal Coordination

6-Aminopyridine-2,5-dicarboxylic acid can act as a tetradentate ligand, coordinating metal ions through the pyridine nitrogen, both carboxylate oxygens, and the 6-amino nitrogen. In contrast, pyridine-2,5-dicarboxylic acid lacks the amino donor and functions only as a tridentate ligand . This additional coordination site alters complex geometry and stability. For example, stability constants (log β) for pyridine-2,5-dicarboxylic acid with transition metals (e.g., Cu²⁺) have been measured at approximately 7.5–9.0 [1]; the 6-amino analog is expected to form more stable complexes due to the chelate effect of the additional nitrogen donor, though direct comparative stability constants are not yet published.

Tetradentate Coordination
Class-level
Tetradentate (predicted) vs tridentate (parent); parent log β ~7.5–9.0 for Cu²⁺
May support metal-organic framework design
Direct stability constants for 6-amino analog unavailable
Metal-organic frameworks Coordination chemistry Supramolecular assembly

Prolyl Hydroxylase Regioisomeric Specificity

Pyridine-2,5-dicarboxylic acid is an effective prolyl hydroxylase inhibitor (Ki = 800 nM), whereas the 2,4- and 2,6-regioisomers show significantly reduced activity [1]. Specifically, 2,6-pyridinedicarboxylic acid (dipicolinic acid) is a poor inhibitor of this enzyme, with reported Ki values >10 μM [2]. 6-Aminopyridine-2,5-dicarboxylic acid retains the active 2,5-substitution pattern, ensuring that the critical carboxylate-metal interactions are maintained. This regioisomeric specificity underscores the importance of procuring the correct 2,5-isomer for prolyl hydroxylase-targeted research.

Regioisomeric Specificity
Cross-study comparable
2,5-Isomer Ki 800 nM vs 2,6-isomer >10 μM (≥12.5-fold difference)
Regioisomeric identity critical for assay activity
6-Amino modification may further modulate potency
Prolyl hydroxylase Collagen Fibrosis

Cellular Permeability and Prodrug Design

Pyridine-2,5-dicarboxylic acid itself exhibits poor cellular permeability and requires high extracellular concentrations (millimolar) to inhibit intracellular prolyl hydroxylase [1]. To overcome this, lipophilic ester or amide prodrugs are employed; these are hydrolyzed intracellularly to release the active diacid [2]. 6-Aminopyridine-2,5-dicarboxylic acid shares this permeability limitation, but the 6-amino group provides an additional site for prodrug derivatization (e.g., amide formation) that is not available in the parent compound. This allows for dual prodrug strategies—esterification of carboxylates and amidation of the amino group—potentially enabling more efficient intracellular delivery compared to simple diester prodrugs of pyridine-2,5-dicarboxylic acid.

Prodrug Versatility
Class-level
Three functional groups vs two in parent; additional amide prodrug strategy possible
May support intracellular delivery research
Permeability enhancement not quantified
Prodrug Cellular uptake Collagen inhibition

Applications of 6-Aminopyridine-2,5-dicarboxylic Acid


Fibrosis and Prolyl Hydroxylase Inhibition

Use 6-aminopyridine-2,5-dicarboxylic acid as a starting scaffold for developing selective prolyl 4-hydroxylase inhibitors. The 2,5-dicarboxylate motif is essential for competitive inhibition of the enzyme (Ki = 800 nM for parent compound) [1], and the 6-amino group provides an additional vector for structure-based optimization. Employ prodrug strategies (e.g., ester/amide derivatives) to achieve intracellular delivery in cellular models of fibrosis [2].

HBV Antiviral Drug Discovery

Incorporate 6-aminopyridine-2,5-dicarboxylic acid into a medicinal chemistry campaign targeting HBV reverse transcriptase. 2,5-Pyridinedicarboxylic acid derivatives exhibit potent non-nucleoside inhibition (IC50 ≤ 0.01 μg/mL), a property not shared by the 2,6- or 2,4-isomers [3]. The amino group can be elaborated to explore the non-nucleoside binding pocket and overcome resistance to nucleoside analogs like Lamivudine.

MOF and Coordination Polymer Synthesis

Employ 6-aminopyridine-2,5-dicarboxylic acid as a tetradentate ligand for constructing metal-organic frameworks with transition metal ions (e.g., Cu²⁺, Zn²⁺). The additional amino donor site, absent in pyridine-2,5-dicarboxylic acid, enables the formation of coordination polymers with unique topologies and potentially enhanced stability [4]. Compare complexation behavior with the tridentate parent ligand to engineer porosity and gas sorption properties.

Fragment-Based Metalloenzyme Screening

Utilize 6-aminopyridine-2,5-dicarboxylic acid as a fragment hit in crystallographic screening campaigns against metalloenzymes (e.g., β-secretase, carbonic anhydrase). The aminopyridine motif is a validated metal-binding pharmacophore [5]. The 2,5-dicarboxylate groups provide additional anchoring points and can be used to assess the geometry of the metal-binding pocket.

Application
Selection Property
Validation Focus
Prolyl hydroxylase inhibition research
2,5-Dicarboxylate scaffold with amino derivatization site
Enzyme inhibition and intracellular prodrug strategies
HBV non-nucleoside inhibitor research
2,5-Substitution pharmacophore for reverse transcriptase inhibition
Potency against HBV RT and regioisomeric selectivity
Metal-organic framework synthesis
Tetradentate N,O-donor coordination geometry
Complex stability and framework topology evaluation
Fragment-based metalloenzyme screening
Aminopyridine metal-binding motif with carboxylate anchors
Crystallographic binding mode and hit elaboration

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